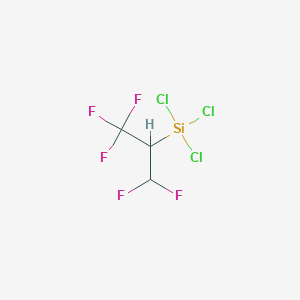![molecular formula C12H14S B14543649 1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene CAS No. 61783-85-5](/img/structure/B14543649.png)
1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene is an organic compound with a unique structure that combines a benzene ring with a sulfanyl group and an alkyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with pent-3-yn-2-ylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophiles like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions with sulfanyl and alkyne groups.
Medicine: Investigated for its potential as a building block in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene exerts its effects depends on the specific reaction or application. For example:
Oxidation Reactions: The sulfanyl group undergoes nucleophilic attack by an oxidizing agent, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The alkyne group is hydrogenated in the presence of a catalyst, converting it to an alkene or alkane.
Substitution Reactions: The benzene ring undergoes electrophilic attack, resulting in the substitution of a hydrogen atom with an electrophile.
Comparison with Similar Compounds
1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene can be compared to other compounds with similar structures:
1-Methyl-4-(1-pentyn-1-yl)benzene: Similar alkyne group but lacks the sulfanyl group, making it less reactive in certain oxidation reactions.
4-Methylthiophenol: Contains a sulfanyl group but lacks the alkyne chain, affecting its reactivity and applications.
1-Methyl-4-(prop-2-yn-1-yl)sulfanylbenzene: Similar structure but with a shorter alkyne chain, influencing its physical and chemical properties.
Properties
CAS No. |
61783-85-5 |
|---|---|
Molecular Formula |
C12H14S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
1-methyl-4-pent-3-yn-2-ylsulfanylbenzene |
InChI |
InChI=1S/C12H14S/c1-4-5-11(3)13-12-8-6-10(2)7-9-12/h6-9,11H,1-3H3 |
InChI Key |
OAQCTMVKRXXYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)SC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol](/img/structure/B14543567.png)
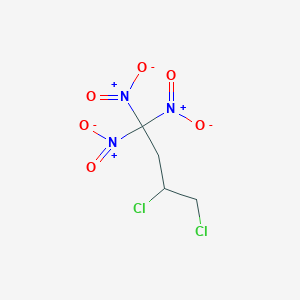
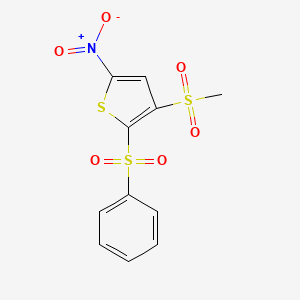

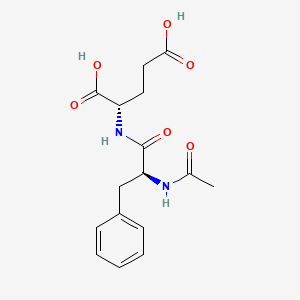
![N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B14543606.png)
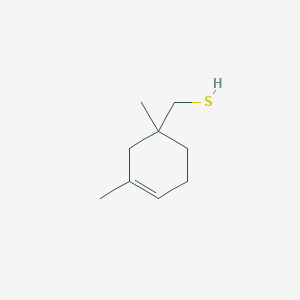
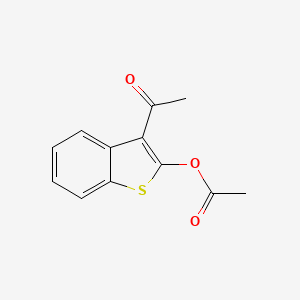
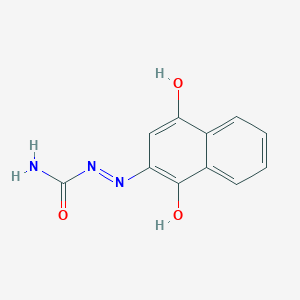
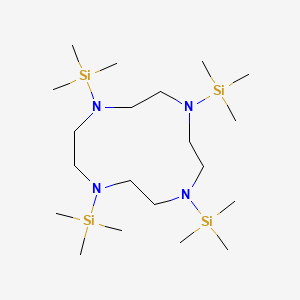
![1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione](/img/structure/B14543664.png)
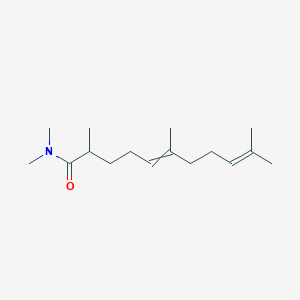
![4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione](/img/structure/B14543670.png)
